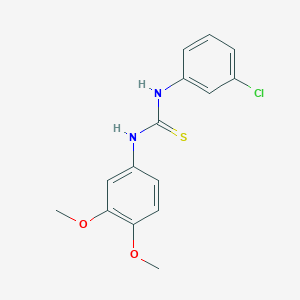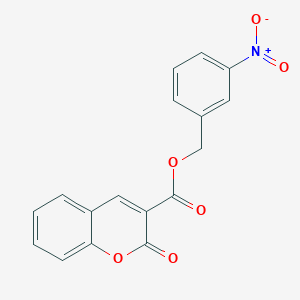
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiourea family of compounds, which are known for their diverse biological activities. In
科学研究应用
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neuroscience, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential to modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders. In immunology, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. In addition, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of ion channels in neurons, which could contribute to its effects on neurological function.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, which could contribute to its anti-cancer effects. In neurons, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of ion channels, which could affect neuronal excitability and synaptic transmission. In immune cells, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of cytokines and chemokines, which could contribute to its effects on immune function.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity in several scientific research fields. However, there are also some limitations to its use in lab experiments. N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have low solubility in aqueous solutions, which could limit its use in certain experimental settings. In addition, the mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, which could complicate its use in some experimental designs.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is the development of more potent and selective analogs of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, which could have improved biological activity and reduced toxicity. Another area of interest is the exploration of the mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is a need for further studies on the safety and toxicity of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, particularly in vivo, to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have potent biological activity in several scientific research fields, including cancer research, neuroscience, and immunology. The synthesis method for N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been optimized to yield high purity, and its mechanism of action is believed to involve the inhibition of several key enzymes and signaling pathways. While there are some limitations to its use in lab experiments, there are also several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, including the development of more potent and selective analogs and further studies on its safety and toxicity.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of thiourea and a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications, and has been optimized to yield high purity N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBONCPJUOFXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)
![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)

![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)